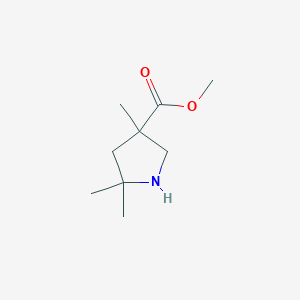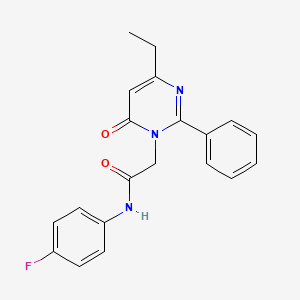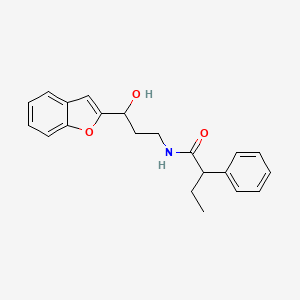
2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, commonly known as DCNP, is an organic compound that belongs to the class of hydrazides. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DCNP has gained significant attention in the scientific community due to its potential applications in various fields such as chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Green Strategy in Synthesis
2-(2,4-Dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide and its complexes have been prepared using a green strategy involving ball milling. This method, a form of mechanochemical synthesis, was used to react the ligand with various metal salts like Ni(II), Co(II), Cu(II), and VO(II). The process was characterized by spectroscopy, elemental analysis, and physical measurements. This approach is significant for its eco-friendly and efficient synthesis of complexes (Fekri & Zaky, 2014).
Synthesis and Characterization of N-acylhydrazones
Research on the synthesis and characterization of N-acylhydrazones, closely related to 2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide, shows their potential as O,N,O donors for Cu2+. This study involved a multistep procedure and used spectroscopic techniques for characterization, highlighting the compound's complexation potential (Polo-Cerón, Hincapié-Otero, & Joaqui-Joaqui, 2021).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of 2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide and its derivatives have been evaluated. Studies show that these compounds exhibit significant activity against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. They also show promise in antioxidant activities, as assessed by methods like the ABTS-derived free radical method (Bekircan, Ülker, & Menteşe, 2015).
Nonlinear Optical Properties
The compound's potential in nonlinear optical applications has been studied, particularly focusing on derivatives of 2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide. These studies provide insights into the materials' nonlinear refractive index, absorption coefficient, and effective third-order susceptibility, which are key parameters for optical device applications like optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Urease Inhibitory Activities
The compound has been studied for its urease inhibitory activities. This is particularly significant in medical research, as urease plays a crucial role in certain diseases. The inhibitory activities of the compound were characterized by their IC50 values, providing essential data for potential therapeutic applications (Sheng et al., 2015).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4/c16-11-3-6-14(13(17)7-11)24-9-15(21)19-18-8-10-1-4-12(5-2-10)20(22)23/h1-8H,9H2,(H,19,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLONNYOOYHOBF-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B2906378.png)
![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2906379.png)
![Methyl (E)-4-[[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2906380.png)
![2-cyclopentyl-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2906381.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2906382.png)

![N-(4-chlorobenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2906387.png)



![N-(2,2-dimethoxyethyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2906393.png)

![methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2906397.png)